molecular formula C10H11N3O2 B164836 Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 129912-07-8

Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B164836
CAS No.: 129912-07-8
M. Wt: 205.21 g/mol
InChI Key: OAIHCAUGAHMHOT-UHFFFAOYSA-N
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Description

Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H11N3O2. It is part of the imidazo[1,2-a]pyridine family, known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate can be synthesized through various methods. One common approach involves the cycloisomerization of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions, promoted by sodium hydroxide (NaOH). This method is efficient and scalable, providing high yields in a short time .

Industrial Production Methods

Industrial production often employs condensation reactions between 2-aminopyridines and α-bromoketones or α-chloroketones. These reactions typically require an aryl or carboxylate group at the β position for subsequent reduction and derivatization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine-2-carboxylic acid derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemical Synthesis and Applications

Building Block in Organic Synthesis
EAPC serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in drug discovery and materials science. The compound can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can be exploited to create diverse derivatives.

Reaction Type Common Reagents Conditions Major Products
OxidationKMnO4, H2O2AcidicImidazo[1,2-a]pyridine-2-carboxylic acid derivatives
ReductionNaBH4MethanolVarious amine derivatives
SubstitutionAmines, thiolsBasic conditionsSubstituted EAPC derivatives

EAPC has been extensively studied for its biological activities, particularly its antimicrobial, antiviral, and anticancer properties.

Antimicrobial Properties

Research indicates that EAPC exhibits significant activity against various bacterial strains, including multidrug-resistant organisms. The mechanism involves interference with bacterial protein synthesis and cell wall integrity.

  • Case Study : A study reported that EAPC derivatives had minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 μg/mL against Gram-positive and Gram-negative bacteria.

Antiviral Activity

EAPC has shown potential as an antiviral agent. Studies suggest it may inhibit viral replication through mechanisms similar to established antiviral drugs.

  • Research Findings : EAPC demonstrated effectiveness against several viral strains in vitro, indicating its potential for treating emerging viral infections.

Anticancer Activity

EAPC has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. Notably, it has shown significant inhibition of cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer).

  • Case Study : In vitro studies indicated IC50 values of 15 µM for MCF-7 cells and 25 µM for NCI-H460 cells, suggesting potent anticancer activity.

Industrial Applications

In addition to its pharmaceutical applications, EAPC is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and materials science.

Mechanism of Action

The mechanism of action of Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate stands out due to its unique combination of an ethyl ester and amino group, which enhances its reactivity and potential for derivatization. This makes it a valuable compound in drug discovery and development .

Biological Activity

Ethyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate (EAPC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

EAPC is part of the imidazo[1,2-a]pyridine family, which has been extensively studied for its pharmacological properties. This compound features an amino group at the 8-position and an ethyl ester at the 2-position, contributing to its unique reactivity and potential therapeutic applications.

Antimicrobial Properties

EAPC has been investigated for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, including those resistant to multiple drugs. The compound's mechanism involves interference with bacterial protein synthesis and cell wall integrity, making it a candidate for further development as an antimicrobial agent .

Antiviral Activity

In addition to antibacterial effects, EAPC has shown antiviral potential. Studies have suggested that it may inhibit viral replication through mechanisms similar to those observed in established antiviral agents. This property is particularly relevant in the context of emerging viral infections where resistance to current therapies is a concern .

Anticancer Activity

EAPC's role in cancer therapy is also noteworthy. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. For instance, derivatives of EAPC have shown significant inhibition of cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) with IC50 values indicating potent activity . The compound's ability to induce apoptosis in cancer cells suggests its potential as a therapeutic agent in oncology.

The biological activity of EAPC can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : EAPC has been shown to inhibit enzymes involved in critical cellular processes, including kinases that are often overexpressed in cancer cells.
  • Receptor Modulation : Research has indicated that EAPC can interact with adenosine receptors, specifically A2A receptors, which are implicated in neurodegenerative diseases and cancer. This interaction may enhance its therapeutic efficacy by modulating signaling pathways associated with cell growth and survival .
  • Structural Modifications : The presence of the amino group enhances the compound's affinity for biological targets while maintaining low cytotoxicity towards normal cells, making it a promising candidate for drug development .

Case Studies and Research Findings

Several studies have evaluated the biological activity of EAPC and its derivatives:

  • Antimicrobial Evaluation : A study reported that EAPC derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2 μg/mL depending on the bacterial strain tested.
  • Anticancer Activity : In vitro studies demonstrated that EAPC reduced cell viability in MCF-7 and NCI-H460 cells with IC50 values of 15 µM and 25 µM respectively. These results suggest that EAPC could be developed into a novel anticancer agent targeting specific pathways involved in tumor growth .
  • Neuroprotective Effects : Research has indicated that EAPC may possess neuroprotective properties through its modulation of A2A receptors, which could be beneficial in treating conditions like Parkinson's and Alzheimer's diseases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 Values
This compoundStructureAntimicrobial, Antiviral, AnticancerMCF-7: 15 µM; NCI-H460: 25 µM
2-Ethyl-6-chloro imidazo[1,2-a]pyridineStructureAntitubercularMIC ≤ 0.006 μM
Imidazo[1,2-a]pyridine derivativesStructureAnticancerVarious IC50 values

Future Directions

The promising biological activities of EAPC warrant further investigation into its pharmacokinetics and toxicity profiles. Future research should focus on:

  • In Vivo Studies : To confirm efficacy and safety in animal models.
  • Mechanistic Studies : To elucidate detailed pathways through which EAPC exerts its effects.
  • Structural Optimization : To develop more potent derivatives with improved bioavailability.

Properties

IUPAC Name

ethyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)8-6-13-5-3-4-7(11)9(13)12-8/h3-6H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIHCAUGAHMHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=C(C2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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